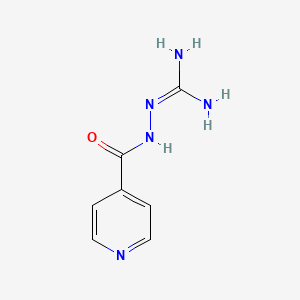

N-(diaminomethylideneamino)pyridine-4-carboxamide

Overview

Description

This compound is a derivative of pyridine and possesses a unique chemical structure that allows it to interact with biological systems in diverse ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diaminomethylideneamino)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with guanidine derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(diaminomethylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Inhibition of NaVSodium Channels

N-(diaminomethylideneamino)pyridine-4-carboxamide has been investigated for its ability to inhibit sodium channels, specifically NaV1.8. This sodium channel is associated with pain pathways and is a target for developing analgesics. Research indicates that compounds in this class can modulate NaV1.8 activity, providing a potential therapeutic avenue for treating pain and related disorders .

Urease Inhibition

Recent studies have highlighted the compound's potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various biochemical processes, including nitrogen metabolism. The inhibition of urease can be beneficial in treating conditions like urinary tract infections and certain types of kidney stones. In vitro assays have shown promising results, with some derivatives exhibiting IC₅₀ values in the low micromolar range, indicating strong inhibitory activity against urease .

Antioxidant Activity

The compound has also been explored for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of this compound may exhibit significant antioxidant activity, making them candidates for further development in therapeutic applications targeting oxidative damage .

Case Study 1: Pain Management

A study conducted on the efficacy of this compound derivatives demonstrated their ability to reduce pain responses in animal models by inhibiting NaV1.8 channels. The results indicated a dose-dependent reduction in pain perception, suggesting that these compounds could serve as novel analgesics .

Case Study 2: Urease Inhibition

In a comparative study involving various pyridine carboxamide derivatives, this compound was identified as one of the most potent urease inhibitors with an IC₅₀ value significantly lower than traditional inhibitors. This positions it as a promising candidate for further pharmacological development aimed at treating urease-related conditions .

Case Study 3: Antioxidant Potential

Research evaluating the antioxidant effects of this compound found that it effectively scavenged free radicals in vitro, showing potential for use in formulations aimed at reducing oxidative stress-related damage in cells .

Summary of Findings

| Application | Activity Description | IC₅₀ Value (µM) |

|---|---|---|

| NaV1.8 Inhibition | Modulates sodium channel activity | Not specified |

| Urease Inhibition | Strong inhibition of urease activity | 1.07 - 14.49 |

| Antioxidant Activity | Scavenges free radicals | Not specified |

Mechanism of Action

The mechanism of action of N-(diaminomethylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar catalytic properties.

4-Carboxypyridine: Another pyridine derivative with distinct chemical properties.

4-Cyanopyridine: A pyridine compound with different reactivity and applications.

Uniqueness

N-(diaminomethylideneamino)pyridine-4-carboxamide is unique due to its specific chemical structure, which allows it to interact with biological systems in ways that other similar compounds may not.

Biological Activity

N-(diaminomethylideneamino)pyridine-4-carboxamide (CAS No. 4427-16-1) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a unique chemical structure that enables interaction with various biological systems. The synthesis typically involves the reaction of pyridine-4-carboxylic acid with guanidine derivatives under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may provide therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding can lead to the modulation of their activity, influencing various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Case Studies and Research Findings

Several studies have elucidated the biological effects of this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition (e.g., COX) |

| 4-Dimethylaminopyridine (DMAP) | Catalytic properties | Nucleophilic catalyst in acylation reactions |

| 4-Carboxypyridine | Moderate antimicrobial | Interaction with bacterial cell walls |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(diaminomethylideneamino)pyridine-4-carboxamide derivatives, and how can reaction conditions be optimized?

- Methodology : Utilize coupling reactions (e.g., amide bond formation) between pyridine-4-carboxylic acid derivatives and guanidine-like precursors. Optimize temperature (80–120°C), solvent (DMF or THF), and catalysts (HATU or EDCI). Purification via column chromatography or recrystallization ensures high yields (e.g., 72% as reported for analogous compounds) .

- Example Conditions :

| Reactant | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pyridine-4-carboxylic acid | DMF | HATU | 100 | 72 |

Q. How can spectroscopic techniques (FT-IR, NMR, MS) validate the structural integrity of pyridine-4-carboxamide derivatives?

- FT-IR : Confirm amide C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 8.2–8.5 ppm) and NH signals (δ 2–5 ppm) .

- MS : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 342.375 for related compounds) .

Q. What purification strategies ensure high-purity isolation of pyridine-4-carboxamide derivatives?

- Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate).

- Recrystallization : Use ethanol/water mixtures for crystal formation. HPLC (≥98% purity) is recommended for final validation .

Advanced Research Questions

Q. How can 3D-QSAR modeling predict anti-inflammatory activity in pyridine-4-carboxamide derivatives?

- Methodology : Employ VLife MDS software for 3D-QSAR. Align molecules using common substructures, compute steric/electrostatic fields, and validate via leave-one-out cross-validation. Descriptors like logP and polar surface area correlate with IC₅₀ values .

- Key Parameters :

| Descriptor | CoMFA q² | CoMSIA r² |

|---|---|---|

| Steric | 0.62 | 0.78 |

| Electrostatic | 0.58 | 0.71 |

Q. How does X-ray crystallography with SHELX resolve structural ambiguities in metal-pyridine-4-carboxamide complexes?

- Refinement : Use SHELXL for high-resolution data. Handle twinned crystals via TWIN/BASF commands. Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to confirm coordination geometries (e.g., distorted octahedral Mn²⁺ complexes) .

- Example Metrics :

| Parameter | Value |

|---|---|

| R factor | 0.078 |

| wR factor | 0.164 |

| Data/Parameter Ratio | 18.3 |

Q. How do coordination environments in metal complexes influence physicochemical properties?

- Impact : Octahedral Co(NCS)₂ complexes exhibit chain structures via bridging ligands, enhancing thermal stability. In contrast, monomeric forms show higher solubility .

- Structural Comparison :

| Complex | Coordination | Hydrogen Bonds |

|---|---|---|

| Co(NCS)₂(4-MePyO) | Chain | N–H⋯O (2.89 Å) |

| MnCl₂(adamantyl-carboxamide) | Octahedral | N–H⋯Cl (3.12 Å) |

Q. How can discrepancies between computational and experimental bioactivity data be resolved?

- Strategies : Include solvent effects (COSMO model) in docking simulations. Validate force fields with experimental IC₅₀ values. Use molecular dynamics to account for protein flexibility .

Q. What methods identify polymorphic forms of pyridine-4-carboxamide derivatives?

- Techniques : Powder XRD (PXRD) for phase identification, DSC for melting point analysis. Polymorphs may alter bioavailability (e.g., dissolution rates vary by 20–40%) .

Q. Methodological Considerations

Q. How are in vitro assays designed to evaluate biological activity?

- Protocols : Use LPS-induced inflammation models (RAW264.7 cells) for anti-inflammatory testing. Measure IC₅₀ via ELISA (TNF-α inhibition) with dose-response curves (1–100 μM) .

Q. What stability protocols are recommended for lab storage?

- Conditions : Store under argon at –20°C. Avoid light exposure (use amber vials) due to photosensitivity .

Properties

IUPAC Name |

N-(diaminomethylideneamino)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-7(9)12-11-6(13)5-1-3-10-4-2-5/h1-4H,(H,11,13)(H4,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMVDMAZEODKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276863 | |

| Record name | N-(diaminomethylideneamino)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-16-1 | |

| Record name | NSC69854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(diaminomethylideneamino)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.